Comparative Binding Affinity of 8-Fluoro vs. Non-Fluorinated Pyrido[4,3-d]pyrimidine Derivatives Against PI3Kδ in Cellular Assays
In the absence of direct head-to-head data for 8-fluoropyrido[4,3-d]pyrimidin-4-amine against a specific comparator, class-level inference is drawn from structurally related fluorinated pyrido[4,3-d]pyrimidines evaluated in cellular PI3Kδ assays [1]. A representative fluorinated pyrido[4,3-d]pyrimidine derivative (exact structure not publicly specified as 8-fluoropyrido[4,3-d]pyrimidin-4-amine) demonstrated an IC50 of 102 nM against PI3Kδ-mediated AKT phosphorylation (S473) in Ri-1 cells via electrochemiluminescence assay, versus a baseline of >10,000 nM for CYP3A4 time-dependent inhibition in human liver microsomes [1][2]. This approximately 100-fold cellular-to-CYP liability window illustrates the scaffold's potential for target engagement with reduced metabolic interference. The specific contribution of the 8-fluoro substituent to this profile relative to non-fluorinated analogs remains unquantified in publicly available data.
| Evidence Dimension | PI3Kδ cellular inhibition vs. CYP3A4 liability |
|---|---|
| Target Compound Data | IC50 = 102 nM (PI3Kδ cellular) |
| Comparator Or Baseline | IC50 = 10,000 nM (CYP3A4) |
| Quantified Difference | ~98-fold selectivity window |
| Conditions | PI3Kδ: Ri-1 cells, AKT pS473, 30 min ECL assay; CYP3A4: human liver microsomes, 30 min preincubation |
Why This Matters
This selectivity window, while not specific to the 8-fluoro substitution pattern, demonstrates that fluorinated pyrido[4,3-d]pyrimidines can achieve meaningful target engagement in cellular contexts without incurring prohibitive CYP liability—a critical differentiator for lead optimization prioritization.
- [1] BindingDB Entry BDBM50394893 (CHEMBL2165502). PI3Kδ cellular IC50 = 102 nM. View Source
- [2] BindingDB Entry BDBM50394893 (CHEMBL2165502). CYP3A4 IC50 = 10,000 nM. View Source
